Fmoc-1-aminomethyl-cyclohexane carboxylic acid

β-turn peptidomimetics conformational analysis αβ-hybrid peptides

Fmoc-1-aminomethyl-cyclohexane carboxylic acid (CAS 220145-22-2) is an Nα-Fmoc-protected, non-proteinogenic β-amino acid derivative specifically designed as a geminally disubstituted (β2,2) building block for Fmoc-based solid-phase peptide synthesis (SPPS). The achiral scaffold consists of a cyclohexane ring bearing both a carboxylic acid and an Fmoc-protected aminomethyl group at the 1-position, creating a tetrasubstituted β-carbon center.

Molecular Formula C23H25NO4
Molecular Weight 379.4 g/mol
CAS No. 220145-22-2
Cat. No. B1341379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-1-aminomethyl-cyclohexane carboxylic acid
CAS220145-22-2
Molecular FormulaC23H25NO4
Molecular Weight379.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
InChIInChI=1S/C23H25NO4/c25-21(26)23(12-6-1-7-13-23)15-24-22(27)28-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,20H,1,6-7,12-15H2,(H,24,27)(H,25,26)
InChIKeyXCPORARHBOYMBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-1-Aminomethyl-cyclohexane Carboxylic Acid (CAS 220145-22-2): A Conformationally Constrained β2,2-Disubstituted Building Block for Solid-Phase Peptide Synthesis


Fmoc-1-aminomethyl-cyclohexane carboxylic acid (CAS 220145-22-2) is an Nα-Fmoc-protected, non-proteinogenic β-amino acid derivative specifically designed as a geminally disubstituted (β2,2) building block for Fmoc-based solid-phase peptide synthesis (SPPS) . The achiral scaffold consists of a cyclohexane ring bearing both a carboxylic acid and an Fmoc-protected aminomethyl group at the 1-position, creating a tetrasubstituted β-carbon center . This structural motif, referred to as β2,2Ac6c in the peptide literature, is employed to introduce severe backbone conformational restriction into synthetic peptides, limiting the accessible φ, θ, and ψ torsional space of the β-residue [1].

Why Fmoc-1-Aminomethyl-cyclohexane Carboxylic Acid Cannot Be Replaced by Ring-Size or Positional Analogs in Constrained Peptide Design


Although multiple Fmoc-protected 1-aminomethyl-cycloalkane carboxylic acids and their positional isomers are commercially available, these structural analogs are not interchangeable in peptide design because the specific ring size (C6), the geminal disubstitution pattern (β2,2), and the 1,1-substitution geometry collectively dictate the local backbone torsional preferences of the residue. The cyclohexane ring of the target compound restricts the backbone to a gauche conformation (θ ≈ ±60°) about the Cβ–Cα bond in six out of seven crystallographically characterized examples [1], a conformational signature that directly promotes C11 hydrogen-bonded helical turns in αβ-hybrid sequences. By contrast, the homologous γ-amino acid scaffold gabapentin (β3,3Ac6c; Fmoc-gabapentin, CAS 882847-19-0) adopts a distinct gauche-gauche conformational distribution and induces an entirely different turn type (backbone-expanded type II β-turn analog) [2]. Smaller ring analogs (cyclopentane or cyclobutane) impose different ring puckering energetics and distinct Cβ–Cα bond geometry, altering the accessible conformational space [3]. Substituting any of these alternatives would fundamentally alter the folded architecture, hydrogen-bonding pattern, and ultimately the biological presentation of the designed peptide.

Quantitative Differentiation Evidence: Fmoc-1-Aminomethyl-cyclohexane Carboxylic Acid vs. Closest Structural Analogs


Distinct β-Turn Type Induction: β2,2Ac6c (Type III Analog) vs. β3,3Ac6c/Gabapentin (Type II Analog) in αβ-Hybrid Peptides

In a head-to-head crystallographic comparison of model αβ-hybrid dipeptides, the β2,2Ac6c residue (derived from 1-aminomethylcyclohexanecarboxylic acid, the core of CAS 220145-22-2) and the β3,3Ac6c residue (derived from 1-aminocyclohexaneacetic acid, the gabapentin scaffold) adopt different hydrogen-bonded turn conformations. The Boc-Leu-β2,2Ac6c-NHMe peptide forms a C11 helical turn with torsion angles α (ϕ ≈ -60°, ψ ≈ -30°) and β (ϕ ≈ -90°, θ ≈ 60°, ψ ≈ -90°), corresponding to a backbone-expanded analogue of the type III β-turn [1]. In contrast, Boc-Phe-β3,3Ac6c-NHMe forms a C11 turn with distinctly different α (ϕ ≈ -60°, ψ ≈ 120°) and β (ϕ ≈ 60°, θ ≈ 60°, ψ ≈ -60°) torsion angles, corresponding to a type II β-turn analogue [1].

β-turn peptidomimetics conformational analysis αβ-hybrid peptides X-ray crystallography

Gauche Conformational Lock: Crystallographic Preference of β2,2Ac6c Residues for Locally Folded Structures

X-ray crystallographic analysis of seven independent β2,2Ac6c residues across five distinct peptides revealed that six out of seven residues (86%) adopt a gauche conformation (θ ≈ ±60°) about the Cβ–Cα bond [1]. This strong conformational preference drives local backbone folding. In contrast, cyclic β-amino acid residues with smaller ring sizes (e.g., cyclobutane or cyclopentane β2,2-disubstituted scaffolds) exhibit different ring puckering energetics and distinct θ-angle distributions due to altered endocyclic bond angle strain [2]. The protected monomer Ac-β2,2Ac6c-NHMe adopts a locally folded gauche conformation with a specific θ value of -55.7° [1].

conformational restriction gauche conformation peptide folding X-ray crystallography

Hydrophobicity Differentiation: LogP of Target Compound vs. Positional Isomer Fmoc-trans-4-(aminomethyl)cyclohexane-1-carboxylic Acid

The target compound (Fmoc-1-aminomethyl-cyclohexane carboxylic acid, CAS 220145-22-2) has a calculated LogP value of 4.68, reflecting the lipophilic character conferred by the Fmoc group and the cyclohexane ring . The positional isomer Fmoc-trans-4-(aminomethyl)cyclohexane-1-carboxylic acid (CAS 167690-53-1) has a reported density of 1.226 ± 0.06 g/cm³, a boiling point of 604.9 ± 28.0 °C, and a melting point range of 161-186 °C , indicating different solid-state packing and potentially different solubility profiles compared to the 1,1-disubstituted target compound. Although explicit LogP for the positional isomer is not available from the same source, the difference in substitution pattern (1,1-geminal vs. 1,4-trans) alters the spatial distribution of polar functional groups, which impacts chromatographic retention and partitioning behavior in aqueous-organic solvent systems relevant to peptide purification .

LogP lipophilicity physicochemical properties peptide solubility

Bioactive Hybrid Peptide Generation: Cytotoxic Activity of β2,2Ac6c-Gabapentin Hybrid Peptides Against Cancer Cell Lines

Short β/γ hybrid peptides incorporating the β2,2Ac6c residue (1-aminomethylcyclohexanecarboxylic acid, the core scaffold of the target compound) alternating with gabapentin (Gpn) were synthesized and screened for cytotoxic activity. The hexapeptide BG6, H-(β2,2Ac6c-Gpn)3-OMe, exhibited potent cytotoxicity with IC50 values ranging from 1.6 μM to 6.3 μM across MCF-7 (breast), A549 (lung), PC-3 (prostate), HCT-116 (colon), and MDA-MB-231 (breast) cancer cell lines [1]. Importantly, BG6 showed relatively low cytotoxicity against normal epithelial breast (fR-2) and human embryonic kidney (HEK-293) cell lines, and minimal hemolytic activity against human erythrocytes [1]. Mechanistically, BG6 displayed anti-migratory and anti-invasive potential, induced mitochondrial maladjustment-mediated apoptosis via modulation of Bcl-2, Bax, and cleaved-PARP, and triggered ROS generation [1]. By contrast, shorter β2,2Ac6c-Gpn peptides (BG1-BG5, BG7-BG8) showed variable and generally lower activity, demonstrating that the β2,2Ac6c scaffold's contribution is sequence- and length-dependent [1]. While direct comparative cytotoxicity data for analogous peptides built with cyclopentane- or cyclobutane-based β2,2 scaffolds against the same cell panel were not reported, the BG6 peptide establishes a quantitative bioactivity benchmark (IC50 = 1.6–6.3 μM) that defines the biological potential of the β2,2Ac6c scaffold when combined with Gpn [1].

anticancer peptides β/γ hybrid peptides cytotoxicity apoptosis

Molecular Weight Differentiation: Target Cyclohexane Scaffold vs. Cyclopentane and Cyclobutane Ring Analogs

The molecular weight and formula of the Fmoc-protected building block increase systematically with ring size, which directly impacts the mass of the final peptide and its purification characteristics. Fmoc-1-aminomethyl-cyclohexane carboxylic acid (CAS 220145-22-2) has a molecular formula of C23H25NO4 and a molecular weight of 379.46 g/mol . The cyclopentane analog (CAS 946727-65-7) is one methylene unit smaller (C22H23NO4; MW = 365.43 g/mol), a difference of 14.03 g/mol per building block . The cyclobutane analog (CAS 1550436-68-4) is smaller still (C21H21NO4; MW = 351.40 g/mol), representing a total difference of 28.06 g/mol from the cyclohexane target . In a peptide containing multiple constrained β2,2 residues, these mass differences accumulate and can influence mass spectrometric characterization, HPLC retention, and the overall physicochemical profile of the final construct. All three compounds are supplied at comparable purity specifications (≥ 95% to ≥ 98% HPLC) , indicating that purity is not a practical differentiator at the building block level.

molecular weight ring size Fmoc-amino acid building block selection

Evidence-Backed Application Scenarios for Fmoc-1-Aminomethyl-cyclohexane Carboxylic Acid (CAS 220145-22-2)


Design of Type III β-Turn Peptidomimetics in αβ-Hybrid Peptide Backbones

When the research goal is to engineer a backbone-expanded type III β-turn analog into an αβ-hybrid peptide, Fmoc-1-aminomethyl-cyclohexane carboxylic acid (CAS 220145-22-2) is the building block of choice. Crystallographic evidence demonstrates that the β2,2Ac6c residue reliably induces a C11 hydrogen-bonded turn with torsion angles α (ϕ ≈ -60°, ψ ≈ -30°) and β (ϕ ≈ -90°, θ ≈ 60°, ψ ≈ -90°), corresponding to a type III β-turn analog [1]. Using Fmoc-gabapentin (CAS 882847-19-0) instead would produce a type II β-turn analog with a ~150° difference in key torsion angles, yielding a fundamentally different molecular recognition surface [1]. The Fmoc protecting group of CAS 220145-22-2 enables direct incorporation into standard Fmoc-SPPS protocols using HBTU/HATU activation and piperidine deprotection [2].

Conformationally Constrained Anticancer Peptide Library Synthesis

For discovery programs targeting anticancer β/γ hybrid peptides, the Fmoc-protected β2,2Ac6c building block (CAS 220145-22-2) provides access to the scaffold that, when alternating with gabapentin (Gpn), yielded peptide BG6 with IC50 values of 1.6–6.3 μM across five human cancer cell lines (MCF-7, A549, PC-3, HCT-116, MDA-MB-231) while sparing normal fR-2 and HEK-293 cells [1]. The 86% gauche conformational preference of the β2,2Ac6c residue [2] ensures that the designed peptides adopt folded C6/C7 conformations, which were correlated with the observed bioactivity. The >98% HPLC purity specification from vendors such as Chem-Impex ensures that building block quality does not compromise library integrity during automated parallel SPPS.

Physicochemical Property Tuning via Ring-Size Selection in Multi-Constrained Peptide Therapeutics

When designing peptide therapeutics requiring multiple constrained β2,2 residues, the selection of the cyclohexane-based building block (CAS 220145-22-2, MW = 379.46 g/mol) over its cyclopentane (MW = 365.43 g/mol) or cyclobutane (MW = 351.40 g/mol) counterparts provides a predictable mass increment of +14 Da per ring methylene group per residue [1][2]. Combined with the target compound's calculated LogP of 4.68 , this allows medicinal chemists to rationally dial in the desired balance of lipophilicity and molecular weight while maintaining the conformational constraint imparted by the geminal disubstitution pattern. The positional isomer Fmoc-trans-4-(aminomethyl)cyclohexane-1-carboxylic acid (CAS 167690-53-1) is not a substitute, as its different substitution geometry alters both solid-state properties (melting point 161-186 °C) [3] and the spatial presentation of the aminomethyl group relative to the carboxylic acid.

Crystallographic and NMR Structural Biology Studies of Folded β-Peptide Architectures

For structural biology investigations requiring well-defined, crystallizable peptide folds, Fmoc-1-aminomethyl-cyclohexane carboxylic acid (CAS 220145-22-2) offers a residue with a structurally characterized conformational preference: six of seven crystallographically independent β2,2Ac6c residues adopt a gauche conformation (θ ≈ ±60°), and the protected monomer Ac-β2,2Ac6c-NHMe crystallizes with θ = -55.7° [1]. This high degree of conformational predictability (86% gauche preference) is a significant advantage over smaller ring β2,2 scaffolds where ring puckering dynamics introduce additional conformational heterogeneity [2]. The Fmoc group allows the building block to be incorporated into peptides via standard SPPS, after which the free amine can participate in the hydrogen-bonded networks that stabilize C11 turns and hybrid αβ helices [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-1-aminomethyl-cyclohexane carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.